molecular formula C21H25N3O5S B2405185 N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896276-88-3

N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2405185
CAS No.: 896276-88-3
M. Wt: 431.51
InChI Key: ZFBUYZIELCPJLQ-UHFFFAOYSA-N
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Description

N1-(2-Methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-methoxyphenyl group at the N1 position and a (1-tosylpyrrolidin-2-yl)methyl substituent at the N2 position. The tosyl (p-toluenesulfonyl) group enhances steric bulk and may influence metabolic stability, solubility, or enzyme interactions.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-9-11-17(12-10-15)30(27,28)24-13-5-6-16(24)14-22-20(25)21(26)23-18-7-3-4-8-19(18)29-2/h3-4,7-12,16H,5-6,13-14H2,1-2H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBUYZIELCPJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tosylpyrrolidine Intermediate: This step involves the reaction of pyrrolidine with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions to form the tosylpyrrolidine intermediate.

    Coupling with Methoxyphenyl Group: The tosylpyrrolidine intermediate is then coupled with 2-methoxyphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Oxalamide Formation: Finally, the intermediate product is reacted with oxalyl chloride to introduce the oxalamide linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The oxalamide linkage can be reduced to form amines or other reduced products.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Antiviral Oxalamides

Compounds such as N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) () share the oxalamide backbone but incorporate thiazole and pyrrolidine moieties. These derivatives exhibit antiviral activity against HIV by targeting viral entry mechanisms . In contrast, the target compound’s tosylpyrrolidine group may alter binding affinity to viral proteins or improve pharmacokinetic properties due to increased steric hindrance against enzymatic degradation.

Umami Flavor Agonists

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) () is a potent umami flavor agonist targeting the TAS1R1/TAS1R3 receptor. Its dimethoxybenzyl and pyridylethyl groups are critical for receptor interaction. The target compound’s 2-methoxyphenyl and tosylpyrrolidine substituents likely preclude flavor-enhancing activity but may enhance metabolic stability, as S336 undergoes rapid hepatic metabolism without amide hydrolysis .

Cytochrome P450 and Soluble Epoxide Hydrolase (sEH) Modulators

  • N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) () inhibits cytochrome P450 4F11, with methoxy groups influencing enzyme binding .
  • N1-(Adamant-1-yl)-N2-(benzyloxy)oxalamide (4) () acts as an sEH inhibitor, where the adamantyl group enhances hydrophobic interactions .
    The target compound’s tosyl group may similarly modulate enzyme activity, though empirical data are lacking.

Antimicrobial Oxalamides

The GMC series (), such as GMC-5 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide) , incorporates isoindoline-dione and aryl groups for antimicrobial activity. The target compound’s tosylpyrrolidine group could alter membrane permeability or bacterial target specificity compared to these derivatives .

Structural and Functional Comparison Table

Compound Name (Reference) Key Substituents Biological Activity Metabolic Stability Toxicity/Safety Profile
Target Compound 2-Methoxyphenyl, 1-tosylpyrrolidinylmethyl Hypothesized enzyme inhibition Likely high (tosyl group) Possible irritation (sulfonamide)
N1-(4-Chlorophenyl)-...oxalamide (15) Thiazole, pyrrolidine, 4-chlorophenyl Antiviral (HIV entry) Moderate Not reported
S336 2,4-Dimethoxybenzyl, pyridylethyl Umami flavor agonist Rapid metabolism NOEL = 100 mg/kg/day
Compound 17 4-Methoxyphenethyl, 2-methoxyphenyl Cytochrome P450 inhibition Not reported Not reported
GMC-5 Isoindoline-dione, 4-methoxyphenyl Antimicrobial Not reported Not reported

Key Findings and Implications

Substituent-Driven Activity : The target compound’s tosylpyrrolidine group distinguishes it from antiviral, flavor, and antimicrobial oxalamides, suggesting unique biological targets or enhanced stability.

Metabolic Considerations : Unlike S336, which undergoes rapid hepatic metabolism, the tosyl group in the target compound may slow hydrolysis, extending its half-life .

Safety Profile : Sulfonamide-containing compounds (e.g., tosyl) are associated with skin/eye irritation (), necessitating toxicological evaluation .

Biological Activity

N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an oxalamide moiety and a tosylpyrrolidine ring, which contribute to its unique chemical properties. The molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S, with a molecular weight of approximately 378.45 g/mol. It typically appears as a white solid, with low solubility in water but moderate solubility in organic solvents like methanol and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tosyl group enhances hydrophobic interactions, potentially increasing binding affinity to proteins involved in various biological processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism of action involves:

  • Inhibition of Cell Wall Synthesis : By binding to enzymes involved in cell wall biosynthesis, the compound disrupts bacterial growth.
  • Disruption of Membrane Integrity : Interaction with bacterial membranes can lead to increased permeability, causing cell lysis.

1. Antimicrobial Efficacy

A study conducted by Zhang et al. (2016) reported that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those for conventional antibiotics, indicating its potential as an alternative therapeutic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

2. Anti-inflammatory Properties

In another study focusing on inflammatory pathways, the compound was shown to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

Structural Studies

Structural analysis using techniques such as NMR and DFT calculations has provided insights into the conformational flexibility and electronic properties of this compound. These studies suggest that the compound's unique arrangement allows for effective interaction with biological macromolecules.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide?

  • Synthesis :

  • Step 1 : Condensation of 2-methoxyaniline with oxalyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, TEA as base) to form the oxalamide core .
  • Step 2 : Coupling with a tosyl-protected pyrrolidine intermediate. Tosyl groups enhance stability during reactions and are later removed via hydrolysis or nucleophilic substitution .
  • Purification : Silica gel chromatography is critical for isolating intermediates, with yields typically ranging from 30% to 55% .
    • Characterization :
  • LC-MS : Confirms molecular weight (e.g., APCI+ m/z 402.28 for M+H+ in analogous compounds) .
  • 1H/13C NMR : Resolves proton environments (e.g., δH 1.10–2.20 for alkyl groups, δH 7.28–7.57 for aromatic protons) .
  • HPLC : Ensures >95% purity for biological testing .

Q. How do researchers confirm the structural integrity of this compound?

  • Spectroscopic Techniques :

  • NMR : 2D NMR (COSY, HSQC) clarifies connectivity in complex regions like the pyrrolidine-tosyl moiety .
  • X-ray Crystallography : Resolves stereochemistry; SHELX software refines diffraction data, addressing challenges like crystal twinning .
    • Elemental Analysis : Validates molecular formula (e.g., C, H, N content) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical purity and yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic coupling efficiency .
  • Catalysts : TBTU or HATU improve amide bond formation with minimal racemization .
  • Temperature Control : Low temperatures (−10°C to 0°C) reduce side reactions during sensitive steps (e.g., tosyl deprotection) .
  • Chiral Auxiliaries : Use of enantiopure pyrrolidine precursors ensures desired stereochemistry .

Q. What structure-activity relationship (SAR) insights guide bioactivity optimization?

  • Key Modifications :

  • Tosyl Group : Enhances solubility and stabilizes interactions with hydrophobic enzyme pockets (e.g., observed in HIV entry inhibitors) .
  • Methoxyphenyl : Electron-donating groups improve metabolic stability compared to chloro or nitro substituents .
    • Assays :
  • In vitro enzyme inhibition : IC50 profiling against targets like soluble epoxide hydrolase .
  • Antiviral activity : Pseudotyped virus assays measure entry inhibition (e.g., HIV-1) .

Q. How are contradictions in bioactivity data across oxalamide derivatives resolved?

  • Comparative SAR Studies : Systematic variation of substituents (e.g., tosyl vs. mesitylsulfonyl) identifies critical pharmacophores .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes to reconcile discrepancies in enzyme affinity .
  • Dose-Response Curves : EC50/IC50 comparisons under standardized conditions minimize assay variability .

Q. What challenges arise in crystallographic analysis, and how are they mitigated?

  • Crystal Quality : Slow vapor diffusion (e.g., ether into DMSO) produces diffraction-quality crystals .
  • Disorder/Twinning : SHELXL refinement applies TWIN and BASF commands to model disordered regions .
  • Data Collection : High-resolution synchrotron sources (e.g., 0.9 Å) resolve light atoms (e.g., oxygen in methoxy groups) .

Q. What methodologies assess metabolic stability in preclinical studies?

  • In vitro Models :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • CYP450 inhibition : Fluorescent probes identify metabolic liabilities (e.g., CYP3A4/2D6) .
    • Stability Parameters : Half-life (t1/2) and intrinsic clearance (Clint) guide structural modifications (e.g., adding methyl groups to block oxidation) .

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